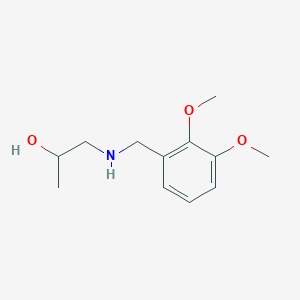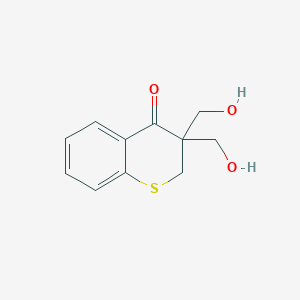
4-メチル-2-(メチルスルホニル)ピリミジン
概要
説明
4-Methyl-2-(methylsulfonyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methyl group at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
4-Methyl-2-(methylsulfonyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and is used in the development of new materials.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
生化学分析
Biochemical Properties
4-Methyl-2-(methylsulfonyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . This inhibition is achieved through the binding of 4-Methyl-2-(methylsulfonyl)pyrimidine to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
4-Methyl-2-(methylsulfonyl)pyrimidine exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it inhibits the production of nitric oxide and tumor necrosis factor-α in lipopolysaccharide-stimulated human microglia cells, indicating its potential anti-inflammatory and neuroprotective properties . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its role in protecting against cellular stress and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-2-(methylsulfonyl)pyrimidine involves several key interactions at the molecular level. It binds to the active sites of enzymes such as cyclooxygenase-2, inhibiting their activity and preventing the synthesis of pro-inflammatory mediators . Furthermore, it modulates the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB, 4-Methyl-2-(methylsulfonyl)pyrimidine reduces the expression of inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-(methylsulfonyl)pyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions and retains its inhibitory effects on cyclooxygenase-2 and NF-κB over extended periods . Long-term exposure to 4-Methyl-2-(methylsulfonyl)pyrimidine has been observed to result in sustained anti-inflammatory and neuroprotective effects, with no significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of 4-Methyl-2-(methylsulfonyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
4-Methyl-2-(methylsulfonyl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate, facilitating its excretion from the body . These metabolic processes ensure the efficient clearance of 4-Methyl-2-(methylsulfonyl)pyrimidine and prevent its accumulation in tissues.
Transport and Distribution
Within cells and tissues, 4-Methyl-2-(methylsulfonyl)pyrimidine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound is known to accumulate in inflamed tissues, where it exerts its anti-inflammatory effects . Additionally, its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 4-Methyl-2-(methylsulfonyl)pyrimidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory and stress responses . Additionally, it has been observed to accumulate in the endoplasmic reticulum, where it modulates the expression of chaperone proteins and apoptosis markers . These subcellular interactions contribute to the overall biochemical and cellular effects of 4-Methyl-2-(methylsulfonyl)pyrimidine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine typically involves a three-step process:
Cyclocondensation: Acetylacetone and thiourea are reacted in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine.
Methylation: The intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine.
Industrial Production Methods: In industrial settings, the synthesis is optimized for higher yields and purity. The process involves the use of environmentally friendly reagents and phase transfer catalysts to enhance the efficiency of the reactions .
化学反応の分析
Types of Reactions: 4-Methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylsulfonyl group acts as a leaving group.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidizing agents.
Substitution: Reagents like sodium methoxide and trifluoromethane sulfonic acid ketone are used.
Coupling: Palladium catalysts and boron reagents are employed in Suzuki–Miyaura coupling.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Various substituted pyrimidines.
Coupling: Biaryl compounds.
作用機序
The mechanism of action of 4-Methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
- 4-Methyl-2-(methylsulfonyl)phenyl derivatives
- 2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines
Comparison: 4-Methyl-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting COX-2, making it a valuable intermediate in drug synthesis .
特性
IUPAC Name |
4-methyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-4-7-6(8-5)11(2,9)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFXJZBVVGVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378240 | |
| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77166-01-9 | |
| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)
![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)



